2,8-Decadiene-4,6-diyn-1-al

Description

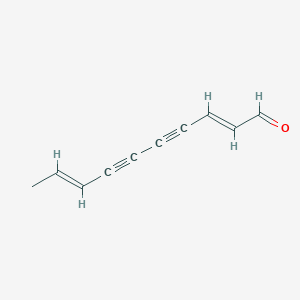

The study of 2,8-Decadiene-4,6-diyn-1-al provides insight into the behavior of complex unsaturated systems. Its formal IUPAC name is (2E,8E)-deca-2,8-dien-4,6-diynal. The molecule's reactivity and spectroscopic properties are dictated by its extensive electronic conjugation.

| Property | Data |

| Molecular Formula | C10H8O |

| IUPAC Name | (2E,8E)-deca-2,8-dien-4,6-diynal |

| Average Mass | 144.170 g/mol |

| Monoisotopic Mass | 144.05751 g/mol |

This compound belongs to the broad class of natural and synthetic compounds known as polyacetylenes. These molecules are defined by the presence of two or more carbon-carbon triple bonds in their structure. researchgate.netresearchgate.net Natural polyacetylenes are a diverse group of secondary metabolites, with over a thousand distinct compounds identified, particularly within the plant kingdom. researchgate.netmdpi.com

The Asteraceae (sunflower) family is a particularly rich source of polyacetylenes, where C10, C13, and C17 compounds are common. researchgate.netmdpi.com These compounds are biosynthesized from fatty acids through a series of desaturation and chain-shortening reactions. mdpi.comresearchgate.net The structure of this compound, with its C10 backbone, is representative of the smaller polyacetylenes found in nature. The conjugated system of double and triple bonds (a polyene-poly-yne structure) is a hallmark of this class and is responsible for the characteristic UV-Vis absorption spectra of these molecules.

Research into polyacetylenes began with the isolation and characterization of naturally occurring examples from various plant and fungal sources. researchgate.netrsc.org The related alcohol, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, has been identified in organisms such as Grindelia hirsutula and Grindelia camporum. nih.gov The discovery of such compounds spurred interest in their chemical synthesis and the investigation of their chemical properties.

While a detailed historical account of the initial isolation of this compound itself is not extensively documented in readily available literature, the study of C10 polyacetylenic aldehydes and alcohols is intertwined with the broader exploration of phytochemicals from the Asteraceae and other plant families. researchgate.net Early research focused on the extraction, structural elucidation using spectroscopic methods, and synthesis of these highly unsaturated molecules. The inherent instability and reactivity of many polyacetylenes presented significant challenges to chemists, driving the development of new synthetic and handling techniques.

The chemical structure of this compound contains an α,β-unsaturated aldehyde motif directly conjugated to a diyne system. This arrangement, known as a conjugated enediyne-aldehyde, is of significant chemical interest due to its distinct electronic properties and reactivity.

The α,β-unsaturated aldehyde is a classic example of a Michael acceptor. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). pressbooks.pub This allows the molecule to undergo two types of nucleophilic attack:

1,2-Addition: The nucleophile attacks the carbonyl carbon directly.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, leading to an enolate intermediate. pressbooks.publibretexts.org

The presence of the extended diyne conjugation further influences this reactivity, delocalizing electron density across the length of the molecule. This extensive conjugation makes the molecule a versatile building block in organic synthesis, as the aldehyde group can be used to form larger molecules while the polyene-diyne chain can be further functionalized. nih.govresearchgate.net Such polyfunctional compounds are valuable substrates for constructing complex natural products and other target molecules in fine organic synthesis. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2E,8E)-deca-2,8-dien-4,6-diynal |

InChI |

InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-10H,1H3/b3-2+,9-8+ |

InChI Key |

CPEFMWOEEFVIBR-VHYPUYLQSA-N |

SMILES |

CC=CC#CC#CC=CC=O |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/C=O |

Canonical SMILES |

CC=CC#CC#CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Decadiene 4,6 Diyn 1 Al and Analogues

Strategies for Carbon Chain Construction

The backbone of 2,8-Decadiene-4,6-diyn-1-al is a ten-carbon chain featuring two double bonds and two triple bonds in conjugation. The construction of this specific arrangement of unsaturation is a significant challenge that is addressed through a combination of powerful carbon-carbon bond-forming reactions.

Alkyne Coupling Reactions

The formation of the central diyne unit is a critical step in the synthesis of this compound. Several named reactions are instrumental in achieving this, with the Cadiot-Chodkiewicz and Sonogashira couplings being the most prominent.

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical diynes. alfa-chemistry.comrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, in the presence of a copper(I) salt and a base. alfa-chemistry.comrsc.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the diyne. alfa-chemistry.com This method's utility is highlighted by its application in the synthesis of various polyyne natural products. nih.gov

The Sonogashira coupling is another cornerstone of alkyne chemistry, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While traditionally used for C(sp)-C(sp²) bond formation, variations of this reaction can be adapted for the synthesis of diyne systems. nih.gov The reaction is typically carried out under mild conditions and shows good functional group tolerance. wikipedia.org

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne + 1-Haloalkyne | Cu(I) salt, Base | Forms unsymmetrical diynes. alfa-chemistry.comrsc.org |

| Sonogashira Coupling | Terminal alkyne + Vinyl/Aryl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Mild reaction conditions, broad substrate scope. wikipedia.orglibretexts.org |

Stereoselective Alkene and Alkyne Formation

The geometry of the double bonds in this compound is crucial for its chemical and physical properties. Achieving the desired (E,E) or (E,Z) configuration requires stereoselective synthetic methods. Various strategies have been developed for the stereoselective construction of 1,3-dienes. nih.govnih.gov

One common approach involves transition-metal-catalyzed cross-coupling reactions between pre-functionalized alkenyl partners of defined stereochemistry. nih.gov For instance, Suzuki-Miyaura, Negishi, and Hiyama couplings of stereodefined vinylboron, vinylzinc, and vinylsilane reagents, respectively, with vinyl halides can produce 1,3-dienes with high stereoselectivity. nih.gov Another powerful method is the Ramberg-Bäcklund reaction, which can be used to generate dienes from α,α'-dihalosulfones.

Functional Group Interconversions at the C-1 Position

The final step in the synthesis of this compound is often the introduction of the aldehyde functionality at the C-1 position. This is typically achieved through the oxidation of a precursor alcohol.

Oxidation Pathways for Aldehyde Formation

The selective oxidation of a primary alcohol, such as 2,8-decadiene-4,6-diyn-1-ol, to the corresponding aldehyde without over-oxidation to a carboxylic acid or reaction with the sensitive polyyne system is a delicate transformation. Several mild oxidation reagents and protocols are available for this purpose.

One effective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant like calcium hypochlorite (B82951) or in an iron-catalyzed aerobic oxidation system. rsc.orgorganic-chemistry.org This system is known for its high selectivity for primary alcohols and mild reaction conditions. rsc.orgorganic-chemistry.org Other reagents that can be employed include manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic and propargylic alcohols, and Dess-Martin periodinane (DMP), a hypervalent iodine reagent that provides rapid and clean oxidations. nih.gov

| Oxidizing Agent/System | Key Features |

| TEMPO/Ca(OCl)₂ | Mild and selective for primary alcohols. rsc.org |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Aerobic oxidation under mild conditions. organic-chemistry.org |

| MnO₂ | Effective for allylic and propargylic alcohols. |

| Dess-Martin Periodinane (DMP) | Rapid and clean oxidation. |

Protective Group Strategies in Multistep Syntheses

In a multistep synthesis of a complex molecule like this compound, it is often necessary to temporarily mask certain functional groups to prevent them from reacting under specific conditions. The use of protecting groups is a fundamental strategy in organic synthesis. lumenlearning.com

For the synthesis of this compound, both the terminal alkyne and the primary alcohol (the precursor to the aldehyde) may require protection. Terminal alkynes are often protected as silyl (B83357) ethers, with the trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) groups being common choices. gelest.comcureffi.org These groups can be readily introduced and later removed under specific conditions, typically with fluoride (B91410) ions or under basic or acidic conditions. gelest.com

The primary alcohol is also frequently protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of reaction conditions but can be cleaved with fluoride reagents. cureffi.org The choice of protecting group is critical and must be carefully considered based on the planned reaction sequence to ensure its stability during the necessary transformations and its selective removal when required.

Catalytic Approaches in Decadiene-Diynal Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Transition metal catalysts, in particular, are indispensable for the key carbon-carbon bond-forming reactions.

As discussed previously, palladium and copper catalysts are central to the Sonogashira and Cadiot-Chodkiewicz coupling reactions, respectively. alfa-chemistry.comwikipedia.org These catalysts facilitate the formation of the diyne core of the molecule with high efficiency. The development of new ligands and reaction conditions for these catalytic systems continues to expand their scope and utility. libretexts.org

Furthermore, catalytic methods are also employed for the stereoselective synthesis of the diene moieties. For instance, various transition metal complexes are used to catalyze reactions like the Heck reaction and other cross-coupling strategies that can control the geometry of the resulting double bonds. nih.gov The ongoing research in catalysis is focused on developing more active, selective, and environmentally benign catalytic systems for the synthesis of conjugated enynes and polyynes. nih.govrsc.org

Transition Metal-Catalyzed Coupling Reactions

The formation of the conjugated enyne and diyne systems, central to the structure of this compound, is frequently accomplished through transition metal-catalyzed coupling reactions. These methods are powerful tools for constructing the carbon skeleton of such unsaturated molecules. nih.govrsc.org Palladium- and copper-catalyzed reactions, such as the Sonogashira, Heck, and Stille couplings, are particularly prominent in this field. mdpi.com

The Sonogashira coupling, for instance, facilitates the reaction between a terminal alkyne and an aryl or vinyl halide, a crucial step in elongating a carbon chain with an alkyne unit. For a molecule like this compound, iterative coupling reactions are necessary to assemble the diene and diyne functionalities. A significant challenge in these reactions is controlling the regio- and stereoselectivity to yield the desired isomer. nih.gov The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions like homocoupling of the alkynes. nih.gov

Below is a table summarizing key transition metal-catalyzed reactions applicable to the synthesis of polyacetylene cores.

| Coupling Reaction | Catalyst System (Typical) | Bond Formed | Relevance to Polyacetylene Synthesis |

| Sonogashira | Pd(PPh₃)₄, CuI | C(sp)-C(sp²) | Connects terminal alkynes to vinyl halides, building blocks for enyne systems. |

| Heck | Pd(OAc)₂, PPh₃ | C(sp²)-C(sp²) | Forms carbon-carbon bonds by coupling alkenes with halides, useful for creating diene structures. |

| Stille | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Couples organostannanes with halides, offering a mild method for creating complex unsaturated systems. |

| Suzuki | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | Reacts organoborons with halides, known for its high tolerance of functional groups. mdpi.com |

These reactions represent fundamental strategies for assembling the unsaturated backbone of complex polyacetylenes. The utility of these processes is underscored by their application in the synthesis of various natural products containing the 1,3-enyne motif. nih.gov

Enantioselective Synthesis Techniques for Related Chiral Polyacetylenes

While this compound itself is not chiral, many related, naturally occurring polyacetylenes are. The synthesis of these chiral molecules requires enantioselective techniques to control the stereochemistry. Asymmetric multicomponent reactions and catalyst-controlled reductions are key strategies. researchgate.net

The development of chiral ligands for transition metal catalysts allows for the asymmetric synthesis of polyacetylenes. For example, chiral phosphine (B1218219) ligands in copper hydride-catalyzed reactions can induce high enantioselectivity in the reduction of prochiral substrates. nih.gov This approach is vital for creating specific stereocenters within a long polyacetylene chain, which can be crucial for biological activity.

Techniques such as enantioselective hydroacylation, catalyzed by copper hydride complexes, provide a method to form chiral ketones from unsaturated carboxylic acids and alkenes. mit.edu Although not directly forming an aldehyde, these methods highlight the potential for creating chiral centers adjacent to carbonyl groups in similar structures. The synthesis of helical polyacetylenes, which possess a unique form of chirality, further demonstrates the advanced stereochemical control achievable in this class of molecules. dntb.gov.ua

Copper Hydride Catalysis for Selective Reductions

The structure of this compound contains multiple reducible functional groups, including an aldehyde and several unsaturated bonds. Selective reduction is therefore a critical challenge in its synthesis and the synthesis of its analogues. Copper(I) hydride (CuH) complexes have emerged as powerful reagents and catalysts for highly selective reductions. nih.gov

Ligand-modified CuH catalysts can selectively reduce conjugated enynes to the corresponding allenes, leaving other functional groups intact. organic-chemistry.org This level of chemoselectivity is essential when working with multifunctional molecules. For instance, CuH catalysis can achieve the 1,4-reduction of α,β-unsaturated aldehydes (Michael acceptors), a transformation that would be difficult to achieve with less selective reducing agents that might also target the aldehyde or the alkyne moieties. nih.gov

The table below outlines the selective reduction capabilities of copper hydride catalysis relevant to polyacetylene synthesis.

| Substrate Type | Product Type | Selectivity | Reference |

| Conjugated Enynes | 1,3-Disubstituted Allenes | Chemo- and Enantioselective | organic-chemistry.org |

| α,β-Unsaturated Carboxylic Acids | β-Chiral Aldehydes | Enantioselective | mit.edu |

| α,β-Unsaturated Carbonyls | Saturated Carbonyls | 1,4-Reduction (Michael) | nih.gov |

| Propargylic Carbonates | Functionalized Allenes | Sₙ2' Reduction | organic-chemistry.org |

This catalytic system's ability to operate under mild conditions and tolerate a wide range of functional groups makes it an invaluable tool in the late stages of complex molecule synthesis. nih.gov

Total Synthesis Routes for Complex Polyacetylene Structures Containing the Decadiene-Diynal Core

The total synthesis of complex natural products containing a polyacetylene core, such as the decadiene-diynal structure, requires a multi-step strategy that integrates various synthetic methodologies. researchgate.net The synthesis of deca-4,6,8-triyn-1-ol, a closely related natural product, provides a template for the strategic challenges involved. dntb.gov.ua

A typical synthetic route might begin with smaller, commercially available fragments that are sequentially joined using the transition metal-catalyzed coupling reactions discussed previously. For instance, a Cadiot-Chodkiewicz or Sonogashira coupling could be used to form the central diyne portion of the molecule. Subsequent couplings would then append the dienal fragment.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,8 Decadiene 4,6 Diyn 1 Al

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2,8-Decadiene-4,6-diyn-1-al. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of protons and carbons within the molecule.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the vinylic (double bond) protons, and the terminal methyl group protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the conjugated ene-diyne system.

Table 1: Predicted ¹H NMR Data for (2E,8E)-2,8-Decadiene-4,6-diyn-1-al based on related structures

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | 9.5 - 10.0 | d | ~7-8 |

| H-2 | 6.2 - 6.4 | dd | ~15, ~7-8 |

| H-3 | 6.8 - 7.2 | m | ~15, ~6 |

| H-8 | 5.6 - 5.8 | m | ~15, ~7 |

| H-9 | 6.2 - 6.5 | m | ~15, ~1.5 |

| H-10 (CH₃) | 1.8 - 2.0 | d | ~7 |

Note: This table is predictive and based on general principles and data from analogous compounds. rsc.orguni.luresearchgate.net

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the aldehydic carbonyl carbon, the sp²-hybridized carbons of the double bonds, the sp-hybridized carbons of the triple bonds, and the sp³-hybridized terminal methyl carbon. nih.gov

Spectroscopic data for related polyacetylenes, such as (2Z,8E)-2,8-Decadiene-4,6-diyne-1,10-diol, show characteristic signals for the diyne carbons between δ 70-85 ppm and the alkene carbons between δ 108-146 ppm. rsc.org The Distortionless Enhancement by Polarization Transfer (DEPT) experiment, a valuable adjunct to standard ¹³C NMR, helps differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete structural assignment. sci-hub.seresearchgate.net

Table 2: Predicted ¹³C NMR Data for (2E,8E)-2,8-Decadiene-4,6-diyn-1-al

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-1 (CHO) | 190 - 195 | CH |

| C-2 | 130 - 135 | CH |

| C-3 | 145 - 150 | CH |

| C-4 | 75 - 80 | C (quaternary) |

| C-5 | 65 - 70 | C (quaternary) |

| C-6 | 65 - 70 | C (quaternary) |

| C-7 | 80 - 85 | C (quaternary) |

| C-8 | 110 - 115 | CH |

| C-9 | 140 - 145 | CH |

| C-10 | 15 - 20 | CH₃ |

Note: This table is predictive and based on general principles and data from analogous compounds. rsc.orguni.luresearchgate.netsci-hub.se

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, COLOC, DEPT)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, confirming the bonding framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, and between H-8, H-9, and the H-10 methyl protons, confirming the sequence of the alkene systems. sci-hub.se

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is key to connecting the different spin systems. For instance, HMBC correlations would be expected from the aldehydic proton (H-1) to carbons C-2 and C-3, and from the vinylic protons (H-2, H-3) to the alkyne carbons (C-4, C-5), establishing the connectivity of the entire conjugated system. sci-hub.seresearchgate.net

COLOC (Correlation spectroscopy for long-range couplings): Similar to HMBC, this technique is used to establish long-range proton-carbon connectivities and was instrumental in the structural elucidation of related acetylene (B1199291) glycosides. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₈O. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass for the neutral molecule [M] is 144.05751 Da. nih.gov In practice, HRMS often measures protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org The observation of an ion at an m/z value corresponding to the calculated exact mass for one of these species provides strong evidence for the proposed molecular formula. researchgate.netsci-hub.se For example, HRMS analysis of a related diol confirmed its molecular formula of C₁₀H₁₀O₂ by finding an [M-H]⁻ ion at m/z 161.0602 (calculated for C₁₀H₉O₂, 161.0603). rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₉O⁺ | 145.06479 |

| [M+Na]⁺ | C₁₀H₈ONa⁺ | 167.04673 |

| [M-H]⁻ | C₁₀H₇O⁻ | 143.05023 |

Source: Predicted values from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a compound. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented by collision with an inert gas, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the aldehyde group (as CO, 28 Da).

Cleavage at various points along the polyunsaturated chain.

Loss of a terminal methyl radical (15 Da).

Analyzing these fragmentation patterns helps to confirm the sequence of the conjugated diyne and diene functionalities. Comprehensive two-dimensional chromatography coupled with MS/MS has been effectively used to separate and identify related polyacetylene isomers in complex mixtures, demonstrating the power of this technique for detailed structural characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The aldehyde group (-CHO) would exhibit a strong, characteristic C=O stretching vibration. The conjugated system of double and triple bonds (C=C-C≡C-C≡C-C=C) would also produce distinctive signals. The C≡C stretching vibrations of the diyne moiety would appear in the fingerprint region of the spectrum, while the C=C stretching of the diene would also be present. The C-H bonds of the aldehyde and the vinyl groups would show stretching and bending vibrations.

A related polyacetylenic lactone, dehydromatricaria lactone (2,4-decadiene-6,8-diyn-4-olide), was analyzed using IR spectroscopy, which revealed a sharp absorption band at 940 cm⁻¹, indicating a (Z)-configuration for a double bond. tandfonline.com This demonstrates the utility of IR spectroscopy in determining the stereochemistry of polyacetylenes.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680-1715 |

| Aldehyde | C-H Stretch | 2700-2900 (two bands) |

| Alkyne | C≡C Stretch | 2100-2260 (weak or absent due to symmetry) |

| Alkene | C=C Stretch | 1600-1680 |

| Vinyl | =C-H Stretch | 3010-3100 |

| Vinyl | =C-H Bend | 675-1000 |

Note: The exact positions of the absorption bands can be influenced by the conjugation within the molecule.

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating this compound from complex mixtures and for its quantification. wikipedia.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the sample matrix and the analytical goals.

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be employed.

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a non-polar mobile phase. wikipedia.org It would be suitable for separating this compound from non-polar impurities.

Reversed-Phase HPLC (RP-HPLC): This is the more common HPLC mode, utilizing a non-polar stationary phase and a polar mobile phase. RP-HPLC would be effective in separating this compound from more polar compounds.

The selection of the specific column (e.g., C18, C8) and the mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) would be optimized to achieve the best separation. Detection is typically performed using a UV detector, as the conjugated system of this compound is expected to have strong UV absorbance.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that the related compound (2Z,8Z)-2,8-Decadiene-4,6-diyn-1-ol has a boiling point of 112-114 °C at reduced pressure, it is plausible that this compound is sufficiently volatile for GC analysis, possibly after derivatization to enhance its thermal stability and chromatographic behavior. lookchem.com

In a study on polyacetylenes from Solidago altissima L., the saturated fatty acid methyl ester derived from a related polyacetylene was identified using gas-liquid chromatography. tandfonline.com This suggests that GC can be a viable method for the analysis of derivatives of polyacetylenes. The choice of the GC column (e.g., a non-polar or medium-polarity column) and temperature programming would be critical for achieving good resolution. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

For the analysis of this compound in complex biological or environmental samples, coupled techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) are invaluable. This approach combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS.

Studies have utilized UPLC/Q-TOF-MS/MS for the analysis of phytochemicals, including polyacetylenes, in plant extracts. researchgate.net For instance, the phytochemical profile of Carthamus tinctorius leaves was determined using this technique, revealing the presence of various compounds. researchgate.net Another study on the metabolism of Oplopanax horridus also employed UPLC/Q-TOF-MS analysis. researchgate.net

This powerful technique would allow for the confident identification of this compound based on its retention time, accurate mass, and fragmentation pattern (MS/MS). The fragmentation data provides structural information that can confirm the identity of the compound.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Applicability for this compound | Advantages |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | High | Versatile, applicable to a wide range of polarities, non-destructive. |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Moderate to High (potentially requires derivatization) | High resolution, sensitive detectors (FID, MS). |

| UPLC/Q-TOF-MS/MS | High-resolution separation coupled with high-accuracy mass analysis. researchgate.netresearchgate.net | High | Provides structural information, high sensitivity and selectivity, suitable for complex mixtures. researchgate.net |

Reactivity and Reaction Mechanisms of 2,8 Decadiene 4,6 Diyn 1 Al

Reactivity of the Conjugated Enediyne System

The enediyne core, characterized by two triple bonds in conjugation with a double bond, is a site of high electron density and is prone to various addition and cyclization reactions.

Electrophilic and Nucleophilic Additions

Conversely, the conjugated system can also undergo nucleophilic attack, particularly at the carbon atoms of the enediyne moiety. Nucleophilic addition to enediynes can be a key step in the synthesis of more complex molecules. acs.orgnsf.gov In some instances, the addition of a nucleophile can follow a cycloaromatization event. acs.org The presence of the electron-withdrawing aldehyde group is expected to influence the regioselectivity of nucleophilic attack on the conjugated system.

Cyclization Reactions

A hallmark reaction of enediynes is the Bergman cyclization, a thermal or photochemical process that generates a highly reactive p-benzyne biradical intermediate. smu.eduorganic-chemistry.orgwikipedia.org This biradical can then abstract hydrogen atoms from a suitable donor to form an aromatic ring. organic-chemistry.org The temperature required for the Bergman cyclization of acyclic enediynes is typically high (often above 200 °C), though ring strain in cyclic enediynes can lower this barrier significantly, even to physiological temperatures. organic-chemistry.orgwikipedia.org The specific stereochemistry of the double bonds and the nature of the substituents on the enediyne can influence the kinetics of the cyclization. acs.org

In the context of 2,8-decadiene-4,6-diyn-1-al, the Bergman cyclization would lead to a substituted benzaldehyde (B42025) derivative. The reaction can be triggered thermally or photochemically. organic-chemistry.org Furthermore, the enediyne system can participate in other types of pericyclic reactions and metal-catalyzed cyclizations, offering pathways to diverse carbocyclic and heterocyclic structures. spbu.rursc.org The presence of an aldehyde group could potentially influence the conditions required for these cyclizations and the stability of the resulting products.

Table 1: Potential Cyclization Reactions of the Enediyne System

| Reaction Type | Description | Potential Product Type |

| Bergman Cyclization | Thermal or photochemical cycloaromatization via a p-benzyne biradical intermediate. smu.eduorganic-chemistry.orgwikipedia.org | Substituted Benzaldehyde |

| Electrophilic Cyclization | Cyclization initiated by an electrophile, leading to the formation of cyclic structures containing heteroatoms if the electrophile is part of a larger molecule. spbu.ru | Functionalized Carbocycles or Heterocycles |

| Metal-Catalyzed Cyclizations | Transition metals can catalyze various cyclization reactions of enediynes, leading to a wide array of cyclic products. rsc.org | Diverse Carbocyclic and Heterocyclic Systems |

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including reduction, oxidation, and nucleophilic additions.

Reduction and Oxidation Pathways

Aldehydes can be easily reduced to primary alcohols. For this compound, this would yield (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, a known natural product. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). jackwestin.com

Conversely, the aldehyde group can be oxidized to a carboxylic acid. jackwestin.com Oxidation of this compound would produce 2,8-decadiene-4,6-diynoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose.

Condensation and Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nucleophiles. ncert.nic.in Nucleophilic addition is a fundamental reaction of aldehydes. wikipedia.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines, can add to the carbonyl group. jackwestin.comwikipedia.org

The presence of α,β-unsaturation in this compound introduces the possibility of 1,2-addition (direct addition to the carbonyl group) versus 1,4-addition (conjugate addition to the β-carbon). pressbooks.publibretexts.org The choice between these two pathways is often dictated by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, favor 1,4-addition. pressbooks.pub

Aldehydes also participate in condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction. jackwestin.comwikipedia.org These reactions are powerful tools for carbon-carbon bond formation and could be used to further elaborate the structure of this compound.

Table 2: Key Reactions of the Aldehyde Functional Group

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Nucleophilic Addition (1,2-addition) | Grignard Reagents, Organolithium Reagents | Secondary Alcohol |

| Nucleophilic Addition (1,4-addition) | Organocuprates | Aldehyde with β-substitution |

| Wittig Reaction | Phosphorus Ylides | Alkene |

| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Aldehyde |

Stereochemical Aspects of Reactivity

The stereochemistry of this compound, specifically the geometry of the two double bonds (E or Z), will have a significant impact on its reactivity. The (2E,8E) isomer is a known configuration. nih.gov The spatial arrangement of the substituents around the double bonds will influence the approach of reagents and can dictate the stereochemical outcome of reactions.

For instance, in cyclization reactions like the Bergman cyclization, the distance between the two alkyne moieties is a critical factor, and this distance is directly affected by the stereochemistry of the enediyne system. organic-chemistry.org Similarly, in nucleophilic and electrophilic additions to the conjugated system, the existing stereochemistry will influence the diastereoselectivity of the reaction, leading to the preferential formation of one stereoisomer over another.

The addition of nucleophiles to the aldehyde group can also create a new stereocenter. If the attacking nucleophile is chiral or if a chiral catalyst is employed, it is possible to achieve enantioselective addition to the carbonyl group, leading to the formation of a specific enantiomer of the resulting alcohol. The existing chirality in the molecule, if any, can also direct the stereochemical course of subsequent reactions.

Mechanistic Studies of Key Transformations

While dedicated mechanistic studies on this compound are limited in publicly accessible literature, its structural features—a highly unsaturated conjugated system composed of two double bonds and two triple bonds, terminated by an aldehyde group—suggest a rich and complex reactivity. The principal transformations of this molecule can be mechanistically understood through the lens of modern organic chemistry principles, including pericyclic reactions, photochemical rearrangements, and nucleophilic additions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a crucial tool for elucidating the intricate pathways, transition states, and energy profiles of reactions involving such polyconjugated systems. idc-online.comnih.govrsc.org

Pericyclic Reactions

The extended π-system of this compound makes it an ideal substrate for pericyclic reactions. These reactions proceed through a concerted, cyclic transition state, and their stereochemical outcomes are governed by the principle of conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. wikipedia.orglibretexts.org

The conjugated diene-diyne backbone can be considered an 8π-electron system, analogous to a substituted octatetraene. Under thermal or photochemical stimulation, this system can undergo electrocyclic ring closure. The stereochemical course of this transformation is dictated by the number of π-electrons and the reaction conditions, as predicted by the Woodward-Hoffmann rules. wikipedia.orguchicago.eduscribd.com

Thermal Cyclization : For an 8π-electron system (a 4n system where n=2), the thermal reaction is predicted to proceed via a conrotatory motion of the termini of the π-system. wikipedia.orglibretexts.org

Photochemical Cyclization : Upon photochemical excitation, the symmetry of the highest occupied molecular orbital (HOMO) is altered. libretexts.org For an 8π system, this leads to a disrotatory ring closure. libretexts.org

The selection rules for these transformations are summarized in the table below.

Table 1: Woodward-Hoffmann Rules for the Electrocyclization of the 8π-System in this compound This table outlines the predicted stereochemical outcome for the electrocyclic ring closure of the conjugated diene-diyne system based on established pericyclic selection rules.

| Number of π-Electrons | Reaction Condition | Allowed Mode of Cyclization |

| 8 (4n, n=2) | Thermal (Δ) | Conrotatory |

| 8 (4n, n=2) | Photochemical (hν) | Disrotatory |

The diene moiety within the molecule's structure can readily participate as the 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The regioselectivity and stereoselectivity (endo/exo) of such reactions are influenced by both electronic and steric factors, including orbital overlap in the transition state.

Mechanistic studies of Diels-Alder reactions frequently employ DFT calculations to model the potential energy surface and identify the transition states for competing pathways (e.g., endo vs. exo). nih.govrsc.org While specific data for this compound is not available, a representative analysis for a similar diene system reacting with a dienophile like maleic anhydride (B1165640) would involve calculating the activation energies (ΔG‡) for the endo and exo approaches. The pathway with the lower activation energy is kinetically favored.

Table 2: Illustrative DFT Calculation Data for a Representative Diels-Alder Reaction This interactive table presents hypothetical, yet chemically reasonable, calculated free energies of activation for the endo and exo pathways of a [4+2] cycloaddition involving a conjugated diene-diyne system. These values illustrate how computational studies can predict reaction outcomes.

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| TS-Endo | Endo approach | 18.5 | Yes |

| TS-Exo | Exo approach | 21.2 | No |

Note: Data are illustrative and not from a specific experimental study on this compound.

Photochemical Rearrangements

The absorption of ultraviolet light by this compound can initiate a variety of transformations beyond simple electrocyclization. The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur, and for this molecule, the extended conjugation ensures absorption in the UV-Vis spectrum. msu.edu Upon absorption of a photon, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an electronically excited state with distinct reactivity. libretexts.org

Possible photochemical pathways include:

Cis-Trans Isomerization : The double bonds within the molecule can undergo isomerization upon photoexcitation.

[2+2] Cycloadditions : The activated double or triple bonds in the excited state can undergo cycloaddition reactions that are thermally forbidden. msu.edu

Cycloaromatization Cascades : In related enyne systems, photochemical irradiation can trigger complex cyclization/fragmentation cascades to produce aromatic products. mdpi.com A similar process could potentially be initiated within the diene-diyne framework.

The study of these mechanisms often involves tracking transient species and understanding the decay pathways from the excited state back to the ground state, which may occur at conical intersections on the potential energy surface.

Computational and Theoretical Studies on 2,8 Decadiene 4,6 Diyn 1 Al

Quantum Chemical Calculations for Electronic Structure and Stability

This subsection would focus on theoretical calculations that provide insights into the electron distribution and inherent stability of the molecule.

Methodologies: It would typically describe the use of methods like Density Functional Theory (DFT) with specific functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the geometry of the molecule.

Electronic Properties: The discussion would revolve around calculated parameters such as:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be analyzed to predict the molecule's chemical reactivity and kinetic stability. A smaller gap often suggests higher reactivity.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Maps: These would be used to visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack. The aldehyde group, for instance, would be expected to be an electron-deficient region.

Natural Bond Orbital (NBO) Analysis: This would be used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.

Thermodynamic Stability: Calculated thermodynamic parameters like enthalpy of formation, Gibbs free energy, and vibrational frequencies would be discussed to assess the molecule's stability under different conditions.

Conformational Analysis and Molecular Dynamics Simulations

This part would explore the different spatial arrangements (conformations) of the molecule and its dynamic behavior over time.

Potential Energy Surface (PES) Scan: A systematic scan of bond rotations (dihedral angles), particularly around the single bonds in the decadiene chain, would be performed to identify stable conformers (energy minima) and the energy barriers between them.

Identification of Stable Conformers: The results would likely show several low-energy conformers, and their relative populations at a given temperature could be calculated using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations: MD simulations, using force fields like AMBER or CHARMM, would be employed to simulate the molecule's movement over a period of time (nanoseconds to microseconds). This would provide insights into:

Conformational Flexibility: How the molecule flexes and changes its shape in a simulated solvent environment (e.g., water or an organic solvent).

Solvent Effects: The influence of the surrounding solvent on the molecule's conformation and stability.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics would be used to analyze the stability of the molecule's trajectory and the flexibility of specific atoms or regions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

This subsection would detail how computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). These calculated spectra would be compared with experimentally recorded UV-Vis spectra to confirm the electronic structure.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated from the optimized geometry. These predicted IR and Raman spectra are crucial for identifying characteristic functional groups (e.g., the C=O stretch of the aldehyde, C≡C and C=C stretches of the diyn and diene moieties). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), would be compared with experimental NMR data to aid in the structural elucidation and assignment of signals.

A data table comparing computational and experimental values would be highly appropriate here.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| UV-Vis (λmax) | e.g., 310 nm | e.g., 315 nm |

| IR (C=O stretch) | e.g., 1720 cm⁻¹ | e.g., 1690 cm⁻¹ |

| ¹H NMR (Aldehyde H) | e.g., 9.5 ppm | e.g., 9.4 ppm |

| ¹³C NMR (Carbonyl C) | e.g., 190 ppm | e.g., 188 ppm |

Reaction Pathway Analysis and Transition State Modeling

This section would investigate the mechanisms of chemical reactions involving 2,8-Decadiene-4,6-diyn-1-al.

Reaction Coordinate: For a specific reaction (e.g., a nucleophilic addition to the aldehyde), a reaction coordinate would be defined to map the energetic profile of the reaction from reactants to products.

Transition State (TS) Search: Computational methods would be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and energy of the TS are critical for understanding the reaction kinetics.

Activation Energy Barrier: The energy difference between the reactants and the transition state would be calculated to determine the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the found transition state correctly connects the reactants and products on the reaction pathway.

Catalytic Effects: If the reaction is catalyzed, the model would include the catalyst to understand how it lowers the activation energy barrier by providing an alternative reaction pathway.

Structure-Reactivity Relationships from Computational Perspectives

This final subsection would connect the molecule's computed structural and electronic properties to its observed chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR): While QSAR is more common for series of compounds, the principles can be applied here. This would involve correlating calculated molecular descriptors with observed reactivity.

Molecular Descriptors: A range of descriptors would be calculated, including:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Quantum Chemical Descriptors: Hardness, softness, electrophilicity index.

Reactivity Prediction: By analyzing these descriptors, predictions could be made about the molecule's reactivity. For example, the electrophilicity index could be used to quantify the molecule's ability to act as an electrophile. The regions of the molecule with the highest values for the Fukui function (which indicates local reactivity) would be identified as the most probable sites for nucleophilic or electrophilic attack.

A table of key computational descriptors could be presented.

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | e.g., -6.5 eV | Propensity to donate electrons |

| LUMO Energy | e.g., -1.2 eV | Propensity to accept electrons |

| HOMO-LUMO Gap | e.g., 5.3 eV | Chemical stability and reactivity |

| Global Hardness | e.g., 2.65 eV | Resistance to change in electron distribution |

| Global Electrophilicity | e.g., 1.8 eV | Propensity to act as an electrophile |

| Dipole Moment | e.g., 3.5 D | Polarity and intermolecular interactions |

Chemical Synthesis and Study of Derivatives and Analogues of 2,8 Decadiene 4,6 Diyn 1 Al

Alkyl and Aryl Substituted Decadiene-Diynal Derivatives

The introduction of alkyl and aryl groups to the decadiene-diynal scaffold can significantly alter its electronic and steric properties, thereby influencing its reactivity and biological interactions. Research in this area has led to the synthesis of various substituted derivatives.

For instance, the synthesis of (Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol, an aryl-substituted analogue, has been reported. rsc.org This compound was synthesized from (Z)-8-((tert-Butyldiphenylsilyl)oxy)-1-phenyl-6-octene-2,4-diyn-1-ol. rsc.org Another study describes the synthesis of 2-aryl-4H-thiochromen-4-one derivatives through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids. nih.gov This method provides a versatile route to a variety of functionally substituted thioflavone scaffolds. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives. nih.gov This reaction utilizes a catalyst system of a Lewis acid and palladium(II) with XPhos as a ligand. nih.gov The reaction proceeds through the activation of the thiochromone (B8434766) by the Lewis acid, followed by oxidative insertion of Pd(0), transmetalation with the arylboronic acid, and reductive elimination to yield the final product. nih.gov

| Compound | Starting Material | Key Reagents/Conditions | Reference |

| (Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol | (Z)-8-((tert-Butyldiphenylsilyl)oxy)-1-phenyl-6-octene- 2,4-diyn-1-ol | Et3N·3HF, THF | rsc.org |

| 2-Aryl-4H-thiochromen-4-one derivatives | 2-Sulfinyl-thiochromones, Arylboronic acids | Lewis acid, Pd(II), XPhos | nih.gov |

Heteroatom-Containing Analogues

The incorporation of heteroatoms such as oxygen, sulfur, or nitrogen into the decadiene-diynal framework can lead to analogues with distinct chemical and physical properties. These modifications can influence factors like polarity, hydrogen bonding capability, and metal-coordinating ability.

One example is the synthesis of thioflavones, which are sulfur-containing heterocycles structurally similar to flavones. nih.gov These compounds have been synthesized via cross-coupling reactions. nih.gov Another example involves the synthesis of harmine (B1663883) derivatives, which are nitrogen-containing heterocyclic compounds. Two series of new hydrazide harmine derivatives have been synthesized, starting from the reaction of harmine with ethyl acetate (B1210297) chloride to form an ethyl ester, which is then converted to a hydrazide. researchgate.net

The synthesis of heteroatom-containing analogues often requires specific strategies. For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives involves a Lewis acid and Pd(II)-catalyzed cross-coupling reaction. nih.gov The synthesis of harmine derivatives involves the formation of an ester followed by reaction with hydrazine (B178648) hydrate. researchgate.net

Chain Length Modifications and Their Synthetic Implications

Altering the carbon chain length of 2,8-decadiene-4,6-diyn-1-al provides a direct means to modulate its lipophilicity and spatial dimensions. Such modifications are synthetically challenging but offer valuable insights into how molecular size impacts the compound's properties.

Research has been conducted on the synthesis of related polyacetylenes with varying chain lengths. For example, the synthesis of (Z)-2-Nonene-4,6-diyne-1,9-diol, a C9 analogue, has been reported. rsc.org This was achieved by treating the corresponding silyl-protected precursor with Et3N·3HF in THF. rsc.org Similarly, the C13 compound (Z)-13-((tert-Butyldiphenylsilyl)oxy)-11-tridecene-7,9-diyn-6-ol has been synthesized. rsc.org

The synthesis of these chain-modified analogues often employs strategies common in polyacetylene chemistry, such as Cadiot-Chodkiewicz coupling and protection/deprotection of terminal functional groups. The choice of synthetic route can be influenced by the desired chain length and functional group compatibility. For instance, the synthesis of deca-4,6,8-triyn-1-ol, a related polyacetylene, was achieved in four steps starting from (triisopropylsilyl)acetylene. researchgate.net

| Compound | Chain Length | Key Synthetic Feature | Reference |

| (Z)-2-Nonene-4,6-diyne-1,9-diol | C9 | Desilylation of a protected precursor | rsc.org |

| (Z)-13-((tert-Butyldiphenylsilyl)oxy)-11-tridecene-7,9-diyn-6-ol | C13 | Synthesis from a bromoalkyne | rsc.org |

| Deca-4,6,8-triyn-1-ol | C10 | Four-step synthesis from (triisopropylsilyl)acetylene | researchgate.net |

Stereoisomeric Variants (E/Z isomers) and Their Synthesis

The synthesis of specific stereoisomers of decadiene-diynal derivatives has been achieved. For example, the (2E,8E) isomer of deca-2,8-dien-4,6-diynal is a known compound. uni.lunih.gov The synthesis of the (2Z,8E)-2,8-Decadiene-4,6-diyne-1,10-diol has also been reported. rsc.org This was accomplished through the desilylation of (2E,8Z)-10-((tert-Butyldiphenylsilyl)oxy)-2,8-decadien-4,6-diyn-1-ol. rsc.org

Furthermore, the synthesis of methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate has been described. nih.govchemspider.com The stereochemistry of these molecules is often controlled through the use of stereoselective reactions or by starting with precursors of known stereochemistry. For example, the synthesis of panaxydol (B150440) and its stereoisomers involved the Cadiot-Chodkiewicz cross-coupling reaction of chiral terminal alkynes with bromoalkynes. researchgate.net

| Compound | Stereochemistry | Reference |

| (2E,8E)-deca-2,8-dien-4,6-diynal | E,E | uni.lunih.gov |

| (2Z,8E)-2,8-Decadiene-4,6-diyne-1,10-diol | Z,E | rsc.org |

| methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate | Z,Z | nih.govchemspider.com |

| (2E,8Z)-2,8-Decadiene-4,6-diynoic acid methyl ester | E,Z | chemsrc.com |

Strategies for Derivatization for Enhanced Research Utility (e.g., Acetate, Diol, Methyl Ester)

To facilitate further research, the aldehyde functional group of this compound can be derivatized into other functionalities like acetates, diols, and methyl esters. These derivatives can serve as valuable probes in biological studies or as intermediates for further synthetic transformations.

The synthesis of several such derivatives has been reported. The corresponding alcohol, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, is a known compound. nih.gov This alcohol can be further derivatized to form the acetate, (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate. appchemical.comchemsrc.com The diol, (2E,8E)-2,8-decadiene-4,6-diyne-1,10-diol, has also been synthesized. chemsrc.com

The synthesis of the methyl ester, 2,8-decadiene-4,6-diynoic acid methyl ester, has been documented, with both (Z,Z) and (E,Z) isomers being prepared. nih.govchemsrc.comstenutz.eu These derivatizations typically involve standard organic transformations. For example, the synthesis of methyl (2E,4Z,7Z)-2,4,7-decatrienoate was achieved through a tandem Dess-Martin oxidation/Wittig reaction of (2Z,5Z)-2,5-octadien-1-ol. researchgate.net The synthesis of falcarinol, a related natural product, has been achieved through a lipase-mediated enzymatic kinetic resolution of the racemic adduct to afford the desired enantiomer. researchgate.net

| Derivative | Functional Group | CAS Number | Reference |

| (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | Alcohol | 505-98-6 | nih.gov |

| (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate | Acetate | 1002-64-8 | appchemical.comchemsrc.com |

| (2E,8E)-2,8-decadiene-4,6-diyne-1,10-diol | Diol | 7199-98-6 | chemsrc.com |

| 2,8-decadiene-4,6-diynoic acid methyl ester | Methyl Ester | 505-02-2 | stenutz.eu |

| (2Z,8Z)-deca-2,8-dien-4,6-diynoate | Methyl Ester | 928-36-9 | nih.gov |

Advanced Research Applications of 2,8 Decadiene 4,6 Diyn 1 Al and Its Synthetic Analogues

Applications in Materials Science and Polymer Chemistry

The unique conjugated system of alternating double and triple bonds present in 2,8-Decadiene-4,6-diyn-1-al and related polyacetylenes makes them valuable precursors for novel organic materials with unique electronic and optical properties.

The discovery that polyacetylene, a polymer conceptually derived from the polymerization of acetylene (B1199291), could be made highly conductive through doping was a landmark achievement that launched the field of organic conductive polymers. wikipedia.orgnobelprize.org The synthesis of polyacetylene as thin, silvery films by Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid, and the discovery of its high conductivity, was recognized with the Nobel Prize in Chemistry in 2000. wikipedia.orgnobelprize.org The conductivity of trans-polyacetylene can increase dramatically upon doping, reaching levels comparable to metals. nobelprize.orgayanetwork.com

More complex molecules containing diacetylene (diyne) units, such as those structurally related to this compound, can undergo topochemical 1,4-addition polymerization. worktribe.comacs.org This process creates highly ordered, conjugated polymers known as polydiacetylenes (PDAs). worktribe.comacs.org A key feature of PDAs is their ability to exhibit colorimetric and fluorescent transitions in response to external stimuli like heat, pH changes, or mechanical stress. worktribe.comrsc.org This property makes them highly attractive for use in chemosensors and biosensors. acs.orgrsc.org Further demonstrating the potential of this structural class, recent research has focused on modifying the polyacetylene backbone with electron-withdrawing groups. For example, maleimide (B117702) polyacetylene (mPA) is a new n-type conjugated polymer that exhibits both ambient stability and high conductivity (22 S/cm) in its n-doped state, addressing common stability issues found in traditional polyacetylene. acs.org While direct polymerization of this compound is not yet a mainstream application, its diene-diyne core structure establishes it as a viable theoretical precursor for these classes of advanced functional materials.

The synthesis of polymers from diacetylene monomers allows for the creation of sophisticated and highly controlled polymer architectures. Methods such as ring-opening metathesis polymerization (ROMP) are used to generate nonconjugated precursor polymers with controlled molecular weights and low dispersity. wikipedia.orgacs.org These precursors can then be converted into the final conjugated polyacetylene, a technique that enables the introduction of specific side groups to tune the polymer's properties, such as solubility and backbone planarity. wikipedia.orgacs.org

Furthermore, the self-assembly properties of diacetylene monomers can be exploited to build structures beyond simple linear chains. Functionalized diacetylenes can be structured into various forms, including polymerized vesicles, films, and gels, each with distinct properties and potential applications. worktribe.com The ability to form these ordered assemblies is crucial for the topochemical polymerization that yields functional polydiacetylenes. rsc.org This demonstrates that molecules like this compound could serve not just as simple monomers but as foundational building blocks for complex, stimuli-responsive polymer systems.

Chemical Probes for Biological System Investigations

Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. biosyn.comnih.gov Chemical probes designed with bioorthogonal functional groups are powerful tools for labeling, imaging, and studying biomolecules in their natural environment. biosyn.comnih.gov The diyne and polyacetylene functionalities, central to the structure of this compound, are increasingly being incorporated into such advanced probes.

The diyne moiety can participate in highly selective bioorthogonal reactions. For instance, a cationic Sondheimer diyne derivative known as "DiMOC" has been shown to react rapidly and specifically with azide (B81097) groups that have been metabolically incorporated into duplex DNA. nih.gov This reaction, which works where other common click chemistry reagents fail due to steric hindrance, allows for the fluorescent labeling and visualization of newly synthesized nucleic acids within whole cells. nih.gov

Similarly, conjugated polyacetylene chains are being explored for the development of near-infrared (NIR) fluorescent probes. acs.org These probes are designed to detect specific biological targets, such as the amyloid-β (Aβ) plaques associated with Alzheimer's disease. acs.orgresearchgate.net Upon interaction with Aβ aggregates, these polyacetylene-based probes exhibit a dramatic increase in fluorescence intensity, making them effective for in vitro imaging of Aβ plaques in brain tissue. acs.org The unique photophysical properties of the polyacetylene chain are critical to this function. researchgate.net Although this compound itself has not been commercialized as a chemical probe, its core structure is of significant interest and serves as a blueprint for the design of novel probes for advanced biological investigations.

Green Chemistry Approaches in Decadiene-Diynal Synthesis

The synthesis of polyynes and diynes has traditionally involved multi-step processes that may use hazardous reagents. Modern research, however, is increasingly focused on developing environmentally benign or "green" synthetic methods. These approaches prioritize efficiency, safety, and sustainability by minimizing waste and avoiding toxic substances.

Several green methodologies have been successfully developed for the synthesis of 1,3-diynes, the core functional group of this compound. One prominent technique is the copper-catalyzed oxidative homocoupling of terminal alkynes. tandfonline.com This reaction can be performed under solvent-free conditions, using air as the oxidant, and can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes. tandfonline.comresearchgate.net Such protocols are not only more environmentally friendly but are also often more economical. tandfonline.com

Further refinements in green synthesis include the use of highly stable and recyclable catalysts, such as palladium supported on carbon (Pd/C), which can catalyze the homocoupling of terminal alkynes with very low catalyst loading and without the need for toxic phosphine (B1218219) ligands. organic-chemistry.org These methods stand in contrast to classical approaches and offer a more sustainable pathway for producing a wide range of symmetrical and unsymmetrical 1,3-diynes. cjcatal.comtandfonline.com The application of these green principles could enable a more efficient and environmentally responsible synthesis of this compound and its analogues for research and commercial purposes.

Role in Allelochemical Research and Agrochemistry (e.g., Plant Growth Inhibition, Repellency)

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov Many polyacetylenes are potent allelochemicals, playing a key role in plant-plant competition and defense. nih.govmdpi.com The class of compounds to which this compound belongs has been extensively studied in this context, particularly in invasive plant species.

The tall goldenrod, Solidago altissima, is an invasive plant whose success is partly attributed to its production of allelopathic polyacetylenes. mdpi.comnih.govdntb.gov.ua Research has identified several polyacetylenes in its roots and rhizosphere soil, with cis-dehydromatricaria ester being a major contributor to the plant's allelopathic activity. nih.govdntb.gov.uaresearchgate.net This compound, which is structurally very similar to this compound, has been shown to strongly inhibit the growth of various seedlings, including lettuce and rice. oup.comresearcher.life The concentration of these compounds in the soil is a critical factor in their ability to suppress competing plants. oup.commdpi.com

Another plant known for producing bioactive polyacetylenes is Bidens pilosa. mdpi.comscielo.br A study focusing on developing natural repellents identified a polyacetylene from the roots of B. pilosa, (E)-7-phenyl-2-heptene-4,6-diyn-1-ol , as a potent repellent against isopods (pillbugs). researchgate.net The compound exhibited strong repellency at very low concentrations, and structure-activity analysis indicated that the hydroxyl group and the phenyl group at opposite ends of the C7 chain were crucial for its activity. researchgate.net These findings underscore the significant potential of this compound and related compounds in agrochemistry, both as potential bioherbicides due to their plant growth-inhibiting properties and as sources for novel, naturally derived repellents.

| Compound | Plant Source | Observed Allelochemical/Agrochemical Effect | Reference |

|---|---|---|---|

| cis-dehydromatricaria ester | Solidago altissima | Plant growth inhibition; phytotoxicity | mdpi.comnih.govnih.gov |

| (E)-7-phenyl-2-heptene-4,6-diyn-1-ol | Bidens pilosa | Repellency against isopods | researchgate.net |

Future Directions and Emerging Research Avenues for 2,8 Decadiene 4,6 Diyn 1 Al

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing conjugated polyynes and enediynes, such as transition-metal-catalyzed cross-coupling reactions, provide a foundation, future research must focus on developing more efficient, selective, and sustainable routes to 2,8-Decadiene-4,6-diyn-1-al and its derivatives. researchgate.net Traditional syntheses often rely on pre-functionalized substrates and can generate stoichiometric amounts of waste. researchgate.net

Future synthetic strategies should aim to improve atom economy and reduce environmental impact. Key areas for development include:

Catalytic C-H Activation: Direct activation and functionalization of C-H bonds in simpler precursors would represent a significant leap forward, minimizing the need for pre-installed activating groups.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, improve safety for handling potentially unstable intermediates, and facilitate scalability.

Photochemical and Electrochemical Methods: Harnessing light or electricity to drive synthetic transformations can provide access to unique reactivity and often proceeds under milder conditions than traditional thermal methods. researchgate.net

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic pathways could offer unparalleled selectivity and sustainability. Research into the biosynthesis of naturally occurring polyacetylenes has identified desaturase enzymes responsible for forming triple bonds from fatty acid precursors, a process that could inspire future synthetic methodologies. nih.gov

A promising avenue is the refinement of iterative homologation sequences, which allow for the stepwise construction of the polyyne framework, offering precise control over the final structure. acs.org The table below summarizes potential modern synthetic approaches applicable to this compound.

| Methodology | Potential Advantage | Relevant Precursors/Reaction Type |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Sonogashira, Suzuki-Miyaura coupling of vinyl halides and terminal alkynes. researchgate.netnih.gov |

| Fritsch–Buttenberg–Wiechell (FBW) Rearrangement | Formation of the alkyne bond via a carbene/carbenoid intermediate. academie-sciences.fr | 1,1-dihalo-olefins. |

| Oxidative Coupling | Direct coupling of terminal alkynes, improving atom economy. researchgate.net | Glaser-Hay or Eglinton coupling. |

| Laser-Induced Synthesis | Facile synthesis from simple organic liquids without catalysts. arxiv.org | Irradiation of aromatic solvents. |

| Iterative Acetylene (B1199291) Homologation | Stepwise, controlled chain extension. acs.org | Bromoalkynes and protected acetylenes. |

Exploration of Unconventional Reactivity Patterns

The conjugated π-system of this compound is predicted to be highly reactive. Future research should systematically explore its reactivity, moving beyond predictable aldehyde chemistry to uncover novel transformations. The core enediyne structure is known to undergo remarkable cycloaromatization reactions, such as the Bergman and Myers-Saito cyclizations, which generate highly reactive p-benzyne diradical species. researchgate.netsmu.edu The reactivity of these systems is highly dependent on the distance between the alkyne termini, which is influenced by ring strain and substitution. acs.org

Key research questions for this compound include:

Cycloaromatization Triggers: Investigating thermal, photochemical, and metal-catalyzed conditions to induce Bergman or Myers-Saito cyclizations. researchgate.netrsc.org The linear nature of this compound suggests a high thermal barrier for cyclization, making photochemical or metal-mediated activation particularly interesting areas of study. smu.edu

Tandem Reactions: Designing one-pot reactions where the aldehyde functionality directs or participates in subsequent transformations following an initial cyclization or addition reaction. For example, a gold(I)-catalyzed polycyclization involving tandem cyclopropanation and Cope rearrangement has been demonstrated for other linear dienediynes. acs.org

Influence of Heteroatoms: Studying the synthesis and reactivity of analogues where oxygen, nitrogen, or sulfur atoms are incorporated into the carbon backbone. The introduction of a nitrogen atom into a cyclic enediyne has been shown to dramatically enhance its reactivity and switch the reaction mechanism from a radical to a polar pathway. acs.org

| Reactivity Pattern | Description | Potential Outcome for this compound |

| Bergman Cyclization | Thermal or photochemical cycloaromatization of an enediyne. smu.edu | Formation of a highly reactive p-benzyne diradical intermediate. |

| Myers-Saito Cyclization | Cyclization of an enyne-allene system. researchgate.net | Potential access to diradical species via an allene (B1206475) intermediate. |

| Metal-Catalyzed Cyclizations | Coordination to a metal center (e.g., Rh, Pt, Au) lowers the activation barrier for cycloaromatization. rsc.org | Controlled formation of aromatic and polycyclic structures under mild conditions. |

| Pericyclic Reactions | Participation of the diene and diyne moieties in electrocyclizations or cycloadditions. | Synthesis of complex cyclic and polycyclic architectures. |

Advanced Characterization Beyond Current Techniques

A deep understanding of the structure-property relationships in this compound and its derivatives requires moving beyond standard analytical methods. While NMR and mass spectrometry will remain crucial for structural confirmation, advanced techniques are needed to probe its electronic structure, conformational dynamics, and behavior in complex environments.

Future characterization efforts should include:

Single-Molecule Spectroscopy: Techniques like single-molecule fluorescence and Raman spectroscopy can reveal heterogeneities in molecular properties that are obscured in bulk measurements.

Ultrafast Spectroscopy: Time-resolved techniques (e.g., transient absorption spectroscopy) can track the flow of energy and the formation of transient species during photochemical reactions on femtosecond to nanosecond timescales.

High-Resolution Microscopy: For derivatives or polymers of this compound assembled on surfaces, scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide atomic-level structural information. tongji.edu.cn

Advanced Electrochemical Methods: Techniques such as energy-resolved electrochemical impedance spectroscopy (ER-EIS) can provide detailed information about the electronic structure of thin films made from materials derived from this compound. acs.org

Synchrotron-Based Techniques: X-ray absorption and emission spectroscopy can provide element-specific information about the local electronic and geometric structure.

Integration of Artificial Intelligence and Machine Learning in Decadiene-Diynal Research

The fields of synthetic chemistry and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the discovery and optimization of molecules like this compound. nih.gov

Emerging research avenues include:

Retrosynthetic Planning: AI-driven tools can analyze the structure of a complex target molecule derived from this compound and propose viable synthetic pathways, drawing from vast databases of known chemical reactions. pharmafeatures.comacs.org

Property Prediction: ML models can be trained to predict the physical, chemical, and electronic properties of hypothetical derivatives without the need for their synthesis and characterization. acs.org For conjugated systems, ML has been successfully used to predict properties like the optical band gap with high accuracy. rsc.orgchemrxiv.org

Reaction Optimization: Machine learning algorithms connected to automated reaction platforms can rapidly explore a wide range of reaction conditions (e.g., temperature, catalysts, solvents) to find the optimal parameters for a given transformation, surpassing the efficiency of manual screening. mdpi.com

De Novo Design: Generative models can design entirely new molecules based on this compound as a scaffold, optimized for specific properties such as light absorption/emission wavelengths or electronic conductivity.

| AI/ML Application | Objective | Expected Impact on Research |

| Synthesis Planning | Identify optimal and novel synthetic routes. nih.gov | Reduced development time and cost for new derivatives. |

| Property Prediction | Forecast electronic and optical properties (e.g., HOMO/LUMO, band gap). acs.orgrsc.org | Rapid virtual screening of candidate molecules for specific applications. |

| Automated Optimization | Efficiently find the best reaction conditions for synthesis. mdpi.com | Increased reaction yields and reduced experimental workload. |

| Generative Modeling | Design new molecules with desired functionalities. | Accelerated discovery of novel materials for electronics and photonics. |

Expanding Material Science Applications

The conjugated backbone of this compound makes it an attractive building block for advanced organic materials. Polyacetylenes and related conjugated polymers are known for their potential in "plastic electronics" as organic semiconductors. mdpi.com The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or other materials.

Future research should focus on leveraging this structure for:

Conductive Polymers: Polymerization of this compound or its derivatives could lead to novel polyacetylenes. The properties of these polymers could be tuned by modifying the side chains or by doping. mdpi.combohrium.com

Organic Light-Emitting Diodes (OLEDs): Disubstituted polyacetylenes can be highly luminescent. mdpi.com Materials derived from this compound could be explored as emissive or charge-transport layers in OLED devices. acs.org

Molecular Wires: The rigid, linear, sp-hybridized carbon chain is an ideal candidate for a molecular-scale wire. End-capping groups can stabilize long polyyne chains and modulate their electronic properties. arxiv.org